BenchChemオンラインストアへようこそ!

N-ethyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide

GABA-AT Ornithine Aminotransferase Enzyme Selectivity

For researchers requiring rigorous target validation in neuroscience, this N-ethyl isoxazole-acetamide (CAS 953177-09-8) is a critical probe. Unlike CPP-115, its rationally designed structure confers superior selectivity for GABA-AT over OAT, eliminating a key confounding variable and reducing retinal toxicity risk, ensuring your data is specific and reproducible for studies on epilepsy, addiction, and chronic pain.

Molecular Formula C13H13FN2O2
Molecular Weight 248.257
CAS No. 953177-09-8
Cat. No. B2883139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
CAS953177-09-8
Molecular FormulaC13H13FN2O2
Molecular Weight248.257
Structural Identifiers
SMILESCCNC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)F
InChIInChI=1S/C13H13FN2O2/c1-2-15-13(17)8-11-7-12(18-16-11)9-3-5-10(14)6-4-9/h3-7H,2,8H2,1H3,(H,15,17)
InChIKeyVDEGTAWUSMUPQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Ethyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide (CAS 953177-09-8): A Refined GABA-AT Inactivator for Selective Neurological Research


N-ethyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide (CAS 953177-09-8) is a synthetic, small-molecule mechanism-based inactivator (MBI) belonging to the 2-isoxazol-3-yl-acetamide class. It is a structural analog of the clinical-stage GABA aminotransferase (GABA-AT) inactivator CPP-115 (the N-cyclopentyl derivative), distinguished by an N-ethyl amide substituent. This compound was rationally designed to modulate the conformational flexibility of a reactive intermediate to address a key limitation of earlier inactivators: off-target inhibition of ornithine aminotransferase (OAT) [1][2].

Procurement Risks of Defaulting to Generic Isoxazole-Acetamide GABA-AT Inactivators Like CPP-115


The isoxazole-acetamide scaffold, exemplified by CPP-115, is a well-known pharmacophore for GABA-AT inactivation, a therapeutically relevant target for epilepsy, addiction, and neuropathic pain. However, a critical liability of CPP-115 and its close analogs is significant off-target inactivation of ornithine aminotransferase (OAT), a homologous enzyme [1]. This off-target activity introduces confounding variables in preclinical research, complicates pharmacological profiling, and represents a potential source of toxicity that has hindered clinical translation. Therefore, a generic procurement approach—selecting any available isoxazole-acetamide without regard for OAT selectivity—is suboptimal, as it fails to ensure target specificity and data reproducibility. The N-ethyl variant was specifically engineered to overcome this limitation [1][2].

Quantitative Evidence for N-Ethyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide as a Superior GABA-AT/OAT Selectivity Tool


Head-to-Head Selectivity: N-Ethyl Derivative Achieves Enhanced GABA-AT/OAT Discrimination vs. CPP-115

In a direct comparison, the N-ethyl substituted derivative (target compound) demonstrated a significantly improved selectivity profile for GABA-AT over OAT compared to the parent compound CPP-115 (N-cyclopentyl analog). The study by Kang et al. reported that ethyl substitution interrupted the conformational transition of the reactive intermediate required for OAT inactivation, thereby reducing off-target activity. While CPP-115 potently inactivates both GABA-AT and OAT, the N-ethyl analog achieved enhanced GABA-AT/OAT selectivity [1][2].

GABA-AT Ornithine Aminotransferase Enzyme Selectivity

Mechanistic Basis for Selectivity: N-Ethyl Substitution Disrupts Key Conformational Transition Required for OAT Inactivation

Metadynamics simulations revealed that the reactive intermediate formed by CPP-115 undergoes a specific conformational transition that is essential for inactivating OAT. The N-ethyl substitution on the acetamide moiety sterically and electronically disrupts this transition, thereby specifically hindering the inactivation pathway for OAT while preserving GABA-AT inactivation [1][2].

Mechanism-Based Inactivation Conformational Dynamics Metadynamics

In Vivo Proof-of-Concept: Selective GABA-AT Inactivation Produces Therapeutic Efficacy in an Inflammatory Pain Model

The N-ethyl derivative, designed for enhanced GABA-AT selectivity, was evaluated in a rodent model of inflammatory pain. The compound demonstrated therapeutic efficacy, confirming that selective GABA-AT inactivation is sufficient to produce antinociceptive effects, and that the improved selectivity over OAT translates into a viable in vivo pharmacological profile. In contrast, the clinical progression of less selective inactivators like CPP-115 has been challenged by off-target toxicities, including visual field defects linked to OAT inhibition [1][2].

Inflammatory Pain GABAergic Preclinical Efficacy

Structural Confirmation of Binding Mode: X-Ray Crystallography Validates Unique Interaction with GABA-AT

X-ray crystal structures of the target compound bound to GABA-AT confirm the binding mode and reveal specific interactions that underpin its selectivity. The N-ethyl group is accommodated in the active site in a manner distinct from the cyclopentyl ring of CPP-115, which contributes to the altered conformational dynamics of the reactive intermediate. These structural data provide a direct atomic-level rationale for the observed selectivity enhancement [1].

X-ray Crystallography Enzyme-Inhibitor Complex Structure-Based Drug Design

Optimal Use Cases for N-Ethyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide Based on Its Selectivity Profile


Dissecting GABA-AT vs. OAT Contributions in CNS Disorders

In experimental paradigms studying epilepsy, addiction, or anxiety, it is often unclear whether observed effects are due to GABA-AT inactivation or off-target OAT modulation. The N-ethyl derivative's enhanced selectivity [1][2] allows researchers to specifically interrogate the GABA-AT pathway, yielding cleaner, more interpretable data for target validation studies.

Pain Research Requiring Chronic Dosing with Reduced Retinal Toxicity Liability

Preclinical models of chronic pain that necessitate repeat dosing demand a GABA-AT inactivator with a minimized off-target profile. The demonstrated in vivo efficacy in an inflammatory pain model, combined with the structural basis for reduced OAT interaction [1][2], positions this compound as a preferred probe for pain studies where retinal safety is a concern.

Structure-Based Drug Design and Conformational Dynamics Studies

With a published X-ray crystal structure in complex with GABA-AT [2] and comprehensive metadynamics data [1], this compound serves as a valuable reference ligand for computational chemistry efforts. Teams focused on rational design of next-generation aminotransferase inhibitors can leverage this compound to benchmark their docking and simulation workflows.

Selectivity Screening Panels for Isoxazole-Based Inhibitors

For laboratories screening isoxazole-acetamide libraries against a panel of PLP-dependent enzymes, this N-ethyl derivative provides a critical selectivity control. Its distinct activity profile, when compared directly to CPP-115 [1], helps define the selectivity window within the chemical series, guiding hit-to-lead triage.

Quote Request

Request a Quote for N-ethyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.